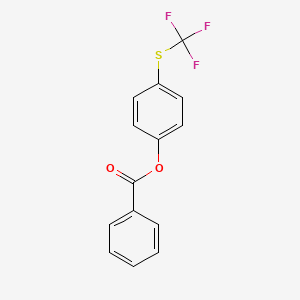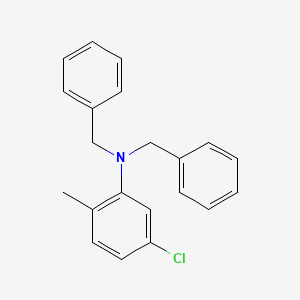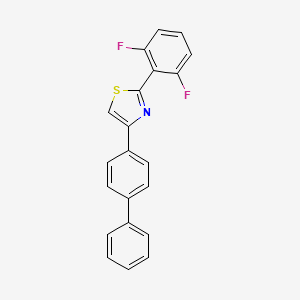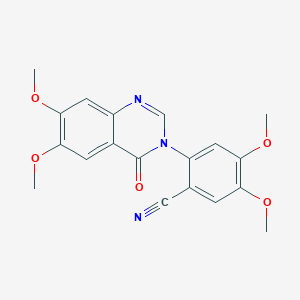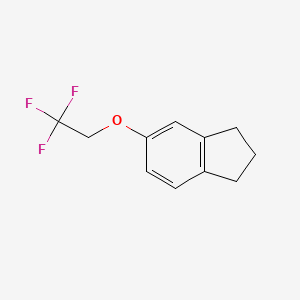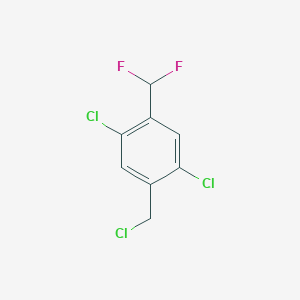
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene (2-CDFCT) is a fluorinated cyclopropene compound that has been studied for its unique properties and potential applications in a variety of scientific research areas. It has become increasingly popular in laboratory experiments due to its ability to form stable complexes with other molecules, its low toxicity, and its low cost.
Scientific Research Applications
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has been studied for its potential applications in a variety of scientific research areas, including organic chemistry, biochemistry, and drug discovery. It has been used as a building block for the synthesis of a variety of compounds, including fluoroalkenes, fluoroalkynes, and fluorinated heterocycles. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential therapeutic agent for the treatment of certain types of cancer.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is not yet fully understood, but it is believed to involve the formation of a stable complex with other molecules. This complex is thought to be responsible for the inhibition of enzymes involved in the biosynthesis of fatty acids, as well as for the potential therapeutic effects of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene on certain types of cancer.
Biochemical and Physiological Effects
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the biosynthesis of fatty acids, which could potentially lead to the development of new therapeutic agents for the treatment of certain types of cancer. It has also been shown to have antioxidant and anti-inflammatory properties, and to be able to modulate the activity of certain enzymes involved in the metabolism of lipids.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has several advantages for use in laboratory experiments, including its low cost, low toxicity, and its ability to form stable complexes with other molecules. However, it also has certain limitations, such as its low solubility in water, and its tendency to form unstable complexes with certain molecules.
Future Directions
The potential future directions for 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene include further exploration of its potential applications in organic chemistry, biochemistry, and drug discovery. Additionally, further research is needed to better understand its mechanism of action, and to identify potential therapeutic agents for the treatment of certain types of cancer. Additionally, further research is needed to explore its potential antioxidant and anti-inflammatory effects, and to investigate its potential role in the metabolism of lipids. Finally, further research is needed to explore the potential for using 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene as a building block for the synthesis of a variety of other compounds.
Synthesis Methods
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is synthesized through a Friedel-Crafts alkylation reaction between 3,3-difluorocyclopropene and toluene. The reaction is typically conducted in the presence of anhydrous aluminum chloride as a catalyst, and the reaction is usually completed in less than an hour. The reaction yields a mixture of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene and its isomer, 1-(2-chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene, which can be separated by column chromatography.
properties
IUPAC Name |
1-(2-chloro-3,3-difluorocyclopropen-1-yl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2/c1-6-4-2-3-5-7(6)8-9(11)10(8,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNUJJIIZGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C2(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

